molecular formula C18H16N2O3S2 B2540264 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034578-62-4

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2540264
CAS No.: 2034578-62-4
M. Wt: 372.46
InChI Key: OSBMFFJIRRHIOO-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound featuring a combination of thiophene, pyridine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, such as palladium complexes, and the selection of appropriate solvents and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved are often related to the modulation of biochemical processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of three distinct heterocyclic moieties, which may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-25(22,15-5-6-16-13(11-15)7-9-23-16)20-12-14-3-1-8-19-18(14)17-4-2-10-24-17/h1-6,8,10-11,20H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMFFJIRRHIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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